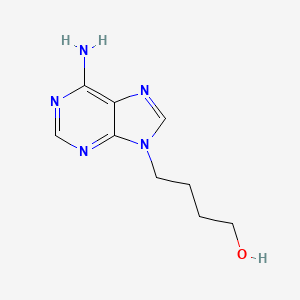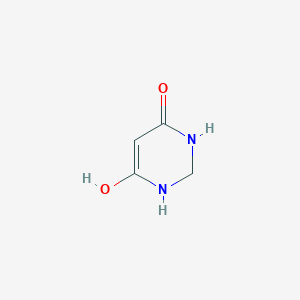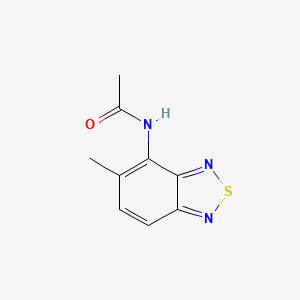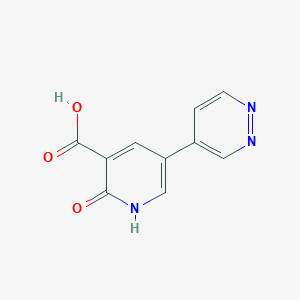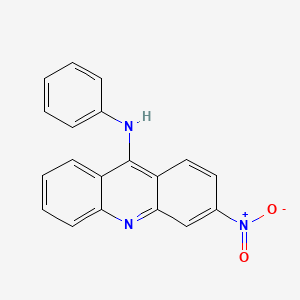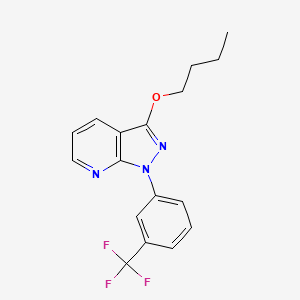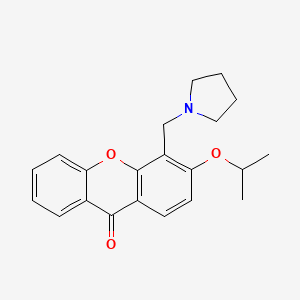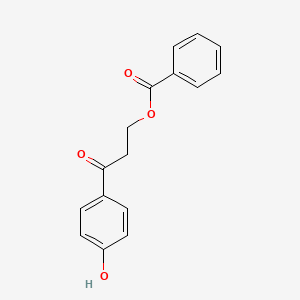
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate is an organic compound that features both a hydroxyphenyl group and a benzoate ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-oxopropyl benzoate typically involves the esterification of 4-hydroxyphenylacetic acid with benzoic acid or its derivatives. One common method involves the reaction of 4-hydroxyphenylacetic acid with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxy group.
Major Products
Oxidation: Oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Reduction of the carbonyl group can produce 3-(4-hydroxyphenyl)propanol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxyphenyl)-3-oxopropyl benzoate involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the carbonyl group can act as an electrophile in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the ester functionality.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of the ester.
Benzyl benzoate: Contains the benzoate ester but lacks the hydroxyphenyl group.
Uniqueness
3-(4-Hydroxyphenyl)-3-oxopropyl benzoate is unique due to the presence of both the hydroxyphenyl and benzoate ester groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C16H14O4 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
[3-(4-hydroxyphenyl)-3-oxopropyl] benzoate |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(7-9-14)15(18)10-11-20-16(19)13-4-2-1-3-5-13/h1-9,17H,10-11H2 |
InChI-Schlüssel |
HVRKIXQMMZPVPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


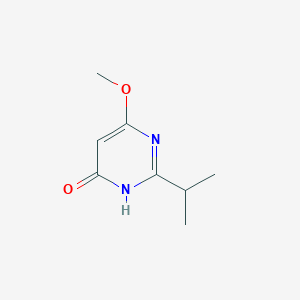

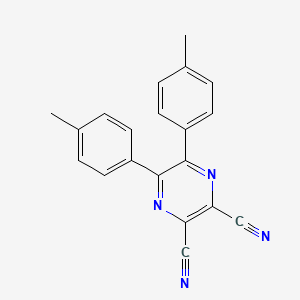
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924999.png)

